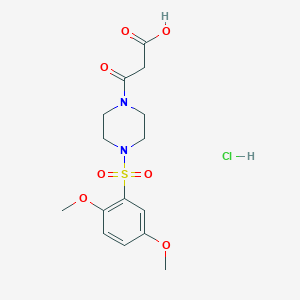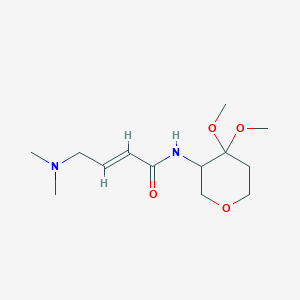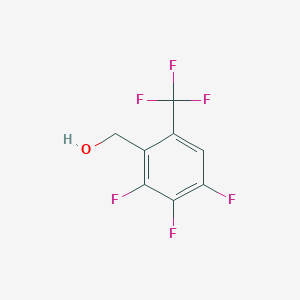
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound with the molecular formula C8H4F6O. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzyl alcohol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzyl alcohol framework. One common method involves the reaction of a suitable benzyl alcohol precursor with fluorinating agents under controlled conditions. For example, the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective fluorination and trifluoromethylation. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to optimize the production process .
化学反応の分析
Types of Reactions
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes or benzoic acids, while reduction can produce various benzyl alcohol derivatives .
科学的研究の応用
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but contains a bromine atom instead of a hydroxyl group.
4-(Trifluoromethyl)benzyl alcohol: Lacks the additional fluorine atoms on the benzene ring.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWTCZPHBDLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509040.png)
![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)
![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2509044.png)
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)
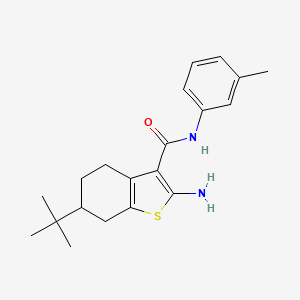
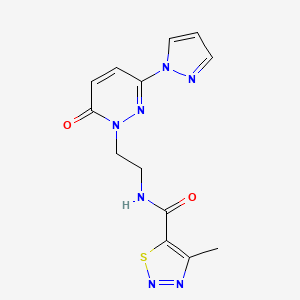
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2509057.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)
